1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde
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Overview
Description
1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H15NO2 It features a pyrrolidine ring substituted with a methoxyethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-(2-methoxyethyl)pyrrolidine with an oxidizing agent to introduce the aldehyde group. The reaction typically requires controlled conditions to prevent over-oxidation and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid.
Reduction: 1-(2-Methoxyethyl)pyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to various biological effects, including enzyme inhibition or modulation of gene expression.
Comparison with Similar Compounds
1-(2-Methoxyethyl)pyrrolidine-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-(2-Methoxyethyl)piperidine-3-carbaldehyde: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Pyrrolidine-2-carbaldehyde: Lacks the methoxyethyl group but has a similar aldehyde functional group.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(2-methoxyethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C8H15NO2/c1-11-5-4-9-3-2-8(6-9)7-10/h7-8H,2-6H2,1H3 |
InChI Key |
QGXQUGBUMRWDRJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(C1)C=O |
Origin of Product |
United States |
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